molecular formula C19H19FN2OS B2931097 2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851805-27-1

2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

Cat. No. B2931097
CAS RN: 851805-27-1
M. Wt: 342.43
InChI Key: HDPCNKOTJAPHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone is a useful research compound. Its molecular formula is C19H19FN2OS and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Excretion in Humans

A study focused on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This compound, while not directly matching the queried chemical, shares structural similarities, particularly in its fluorophenyl moiety. The research found extensive metabolism of the compound, with principal elimination via feces, and identified several metabolites through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy. This study illustrates the metabolic pathways and excretion mechanisms for fluorophenyl-containing compounds in humans (Renzulli et al., 2011).

Imaging Agent for Hypoxia in Human Tumors

Another relevant application in scientific research involves imaging hypoxia in human tumors using radiotracers. While not directly related to the queried compound, research on fluoromisonidazole (FMISO), which includes fluorophenyl groups, offers insights into the development of imaging agents for detecting tumor hypoxia. This study demonstrates how fluorine-18 labeled compounds can be used in positron emission tomography (PET) to assess hypoxia in human malignancies, suggesting potential pathways for developing similar imaging agents using fluorophenyl compounds (Koh et al., 1992).

Environmental Persistence and Human Exposure

The research on the persistence of organochlorine and organobromine contaminants, including compounds with bromophenyl and chlorophenyl groups, in human milk highlights the environmental and health implications of persistent organic pollutants. This study tracked the levels of various pollutants over 20-30 years, showing a significant decrease in organochlorine compounds but an increase in polybrominated diphenyl ethers (PBDEs). The environmental stability and bioaccumulation of such compounds underscore the importance of understanding the degradation and impact of fluorophenyl-containing compounds on human health (Norén & Meironyté, 2000).

Potential Therapeutic Applications

Research into the potential therapeutic applications of related compounds, such as the evaluation of 4-methylpyrazole for treating Stargardt disease, demonstrates the ongoing interest in utilizing specific chemical moieties for medical treatments. Although 4-methylpyrazole did not show sufficient inhibition of the visual cycle to be considered a treatment for Stargardt disease, this investigation into its pharmacodynamics illustrates the broader scientific interest in exploring the therapeutic potential of chemical compounds with specific functional groups (Jurgensmeier et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-14-2-4-16(5-3-14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPCNKOTJAPHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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